molecular formula C17H19N5O3 B12130033 N-ethyl-7-(3-hydroxypropyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-ethyl-7-(3-hydroxypropyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B12130033
M. Wt: 341.4 g/mol
InChI Key: NEQFPGKNNJQPRX-UHFFFAOYSA-N
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Description

The compound N-ethyl-7-(3-hydroxypropyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a tricyclic carboxamide derivative featuring a complex fused-ring system. Its structure includes a 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene core modified with an ethyl group at the N-position, a 3-hydroxypropyl substituent at the 7-position, and a carboxamide moiety at position 4.

Properties

Molecular Formula

C17H19N5O3

Molecular Weight

341.4 g/mol

IUPAC Name

N-ethyl-7-(3-hydroxypropyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C17H19N5O3/c1-2-19-16(24)11-10-12-15(22(14(11)18)8-5-9-23)20-13-6-3-4-7-21(13)17(12)25/h3-4,6-7,10,18,23H,2,5,8-9H2,1H3,(H,19,24)

InChI Key

NEQFPGKNNJQPRX-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-7-(3-hydroxypropyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps. The initial step typically includes the formation of the tricyclic core structure, followed by the introduction of the ethyl and hydroxypropyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-7-(3-hydroxypropyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and the nature of the substituents.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases, organic solvents, and specific catalysts to drive the reactions to completion. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-ethyl-7-(3-hydroxypropyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound may be studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-ethyl-7-(3-hydroxypropyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The closest structural analogue identified is N-Ethyl-6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide (CAS: 371212-22-5) . This compound shares the tricyclic backbone but differs in substituents:

  • 7-position : 2-methoxyethyl vs. 3-hydroxypropyl in the target compound.
  • 11-position : Methyl group present in the analogue vs. absent in the target compound.
Table 1: Structural Comparison
Position Target Compound Analogue (CAS 371212-22-5)
N-substituent Ethyl Ethyl
7-position 3-hydroxypropyl 2-methoxyethyl
11-position None Methyl
Core 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene Identical core

Implications of Substituent Differences

  • Steric Effects : The absence of the 11-methyl group in the target compound may reduce steric hindrance, altering binding affinity in biological systems.
  • Synthetic Accessibility : The analogue’s 2-methoxyethyl group and methyl substituent suggest divergent synthetic pathways, though neither compound is currently commercially available .

Analytical Methods for Structural Elucidation

  • NMR Spectroscopy : Comparative NMR analysis (as demonstrated in ) could identify chemical shift variations in regions influenced by substituents (e.g., positions 29–36 and 39–44) .
  • X-ray Crystallography : Programs like SHELXL and SIR97 enable precise determination of bond angles and torsional strains caused by substituent differences .

Research Findings and Limitations

Key Observations

  • Structural Robustness : Both compounds maintain the core tricyclic framework, indicating stability under standard conditions.
  • Substituent-Driven Properties : The hydroxyl group in the target compound may confer hydrogen-bonding capacity absent in the methoxy-bearing analogue, affecting molecular interactions .

Gaps in Current Knowledge

  • Pharmacological Data: No activity or toxicity profiles are available in the provided evidence.
  • Synthetic Protocols : Synthesis routes for both compounds remain undocumented, limiting reproducibility.
  • Thermodynamic Properties : Melting points, solubility, and stability data are absent but critical for application development.

Biological Activity

N-ethyl-7-(3-hydroxypropyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with significant potential in biological applications due to its unique structural properties. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a tricyclic structure that incorporates various functional groups which may influence its biological interactions. The IUPAC name reflects its complex architecture:

  • IUPAC Name : this compound

Structural Formula

PropertyValue
Molecular FormulaC17H19N5O3
Molecular Weight325.36 g/mol
InChIInChI=1S/C17H19N5O3/c1-10-5-3-6-22-14(10)20-15-12(17(22)25)9-11(16(24)19-2)13(18)21(15)7-4-8-23/h3,5-6,9,18,23H,4,7-8H2,1-2H3,(H,19,24)

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in various signaling pathways. The unique tricyclic structure allows for selective binding to these targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes linked to disease pathways.
  • Receptor Modulation : It potentially modulates receptor activity affecting cellular responses.

Anticancer Properties

Research indicates that compounds with similar structures exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. A study demonstrated that triazine derivatives could effectively target cancer cell lines by disrupting mitotic processes and inducing cell cycle arrest.

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties against various pathogens. The mechanism could involve disrupting bacterial cell membranes or inhibiting essential bacterial enzymes.

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the effects of similar triazine derivatives on human cancer cell lines (e.g., HeLa and MCF7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response.
    Cell LineIC50 (µM)
    HeLa12
    MCF715
  • Antimicrobial Testing : Another study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli using disk diffusion methods. The compound showed notable inhibition zones compared to control groups.
    PathogenZone of Inhibition (mm)
    Staphylococcus aureus20
    Escherichia coli15

Research Findings

Recent findings highlight the potential of N-ethyl-7-(3-hydroxypropyl)-6-imino compounds in drug development:

  • Synergistic Effects : Combinations with known antibiotics showed enhanced efficacy against resistant strains.
  • Mechanistic Studies : Further exploration into the molecular interactions revealed potential pathways for therapeutic targeting.

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